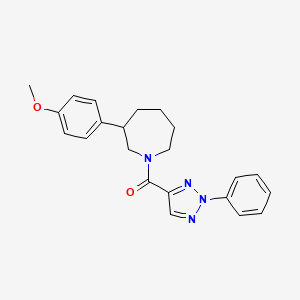

(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(2-phenyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-28-20-12-10-17(11-13-20)18-7-5-6-14-25(16-18)22(27)21-15-23-26(24-21)19-8-3-2-4-9-19/h2-4,8-13,15,18H,5-7,14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWKETRHSIKVSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Attachment of the Methoxyphenyl Group: This step might involve nucleophilic substitution reactions.

Formation of the Triazole Ring: This can be done using click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Final Coupling: The final step would involve coupling the azepane and triazole moieties under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC, KMnO4, or H2O2.

Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often used as intermediates in the synthesis of more complex molecules. They can also serve as ligands in coordination chemistry.

Biology

In biological research, these compounds might be studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, these compounds might be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. For example, they might inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Similar Compounds

(3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone: can be compared with other azepane or triazole-containing compounds.

Azepane derivatives: These often exhibit similar biological activities and can be used in similar applications.

Triazole derivatives: These are known for their stability and versatility in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical properties not seen in other compounds.

Biological Activity

The compound (3-(4-methoxyphenyl)azepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a novel chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological implications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure comprises a phenyl ring substituted with a methoxy group, an azepane moiety, and a triazole ring, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | MDA-MB231 | 42.5 |

| Compound B | HCT116 | 64.3 |

| Compound C | Mia-PaCa2 | 68.4 |

In one study, derivatives of triazole were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The results demonstrated that certain compounds were more cytotoxic against U-87 than MDA-MB-231 cells .

Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. The DPPH radical scavenging assay is commonly employed to evaluate antioxidant activity. Compounds derived from the methoxyphenyl group have been shown to exhibit antioxidant activities surpassing that of ascorbic acid.

| Compound | DPPH Scavenging Activity |

|---|---|

| Compound D | 1.4 times higher than ascorbic acid |

| Compound E | 1.35 times higher than ascorbic acid |

These findings suggest that the incorporation of the methoxyphenyl group enhances the radical scavenging capacity of the compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : It may activate apoptotic pathways leading to programmed cell death in malignant cells.

- Antioxidant Defense : By scavenging free radicals, it reduces oxidative damage to cellular components.

Case Studies

Several studies have explored the efficacy of related compounds:

- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for anticancer activity against various cell lines. The results indicated a correlation between structural modifications and enhanced biological activity .

- Antioxidant Evaluation : Another investigation focused on the antioxidant potential of methoxy-substituted phenyl compounds using DPPH assays, revealing their superior performance compared to traditional antioxidants like vitamin C .

Q & A

Q. Table 1: Key Reaction Parameters from Literature

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Azepane formation | NaBH₃CN, MeOH, 0°C → RT | 65–75% | |

| Triazole coupling | CuI, DIPEA, DMF, 60°C | 70–85% | |

| Methanone linkage | EDCI/HOBt, CH₂Cl₂, RT | 60–70% |

What advanced techniques are recommended for structural elucidation and validation?

Basic Research Question

- X-ray crystallography : Resolve crystal lattice parameters (e.g., space group, unit cell dimensions) to confirm stereochemistry .

- NMR spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxyphenyl (δ 3.8 ppm for OCH₃) and triazole (δ 8.1–8.3 ppm) proton environments .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

How should researchers design assays to evaluate biological activity against neurological targets?

Advanced Research Question

- In vitro assays :

- In silico studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to neurotransmitter transporters .

How can contradictions in reported biological activity data be resolved?

Advanced Research Question

- Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and controls (e.g., donepezil for AChE inhibition) to minimize variability .

- Validate mechanisms : Combine kinetic studies (e.g., Lineweaver-Burk plots) with siRNA knockdown to confirm target specificity .

- Meta-analysis : Compare datasets across studies using statistical tools (ANOVA, p-value adjustments) to identify outliers .

What strategies enhance pharmacological properties through structural modifications?

Advanced Research Question

- Azepane modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Triazole substitutions : Replace phenyl with heteroaromatic rings (e.g., pyridyl) to modulate solubility and target selectivity .

- Prodrug design : Esterify the methanone group to enhance blood-brain barrier permeability .

Q. Table 2: Derivative Activity Trends

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 4-Fluorophenyl triazole | ↑ AChE inhibition (IC₅₀ = 12 nM) | |

| Azepane N-methylation | ↓ Cytotoxicity (HeLa cells) |

Which computational methods elucidate the compound’s mechanism of action?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict reactivity .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with AChE) over 100-ns trajectories to assess binding stability .

- QSAR modeling : Corrogate substituent effects with bioactivity using Hammett constants or logP values .

How can environmental stability and degradation pathways be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.